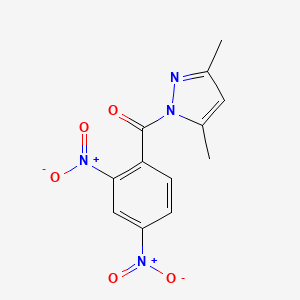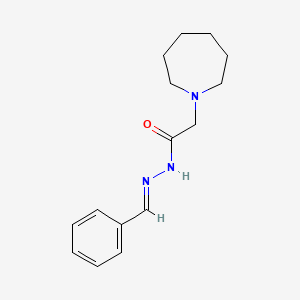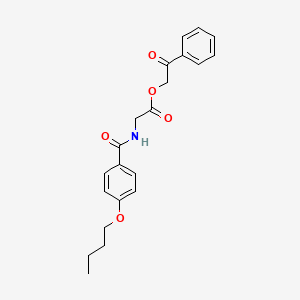
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its molecular structure. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to protect neurons from oxidative stress and apoptosis. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been found to have low toxicity, making it a safer alternative to other compounds that have similar effects. However, there are also some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new synthesis methods for 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, which can help to better understand its biochemical and physiological effects. Additionally, research can focus on the development of new derivatives of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole with improved potency and selectivity. Finally, research can focus on the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models to further explore its therapeutic potential.
Conclusion
In conclusion, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research. While there are some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments, it has several advantages as a research tool. There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including the development of new synthesis methods, the identification of its mechanism of action, and the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models.
Scientific Research Applications
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research.
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2,4-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-7-5-8(2)14(13-7)12(17)10-4-3-9(15(18)19)6-11(10)16(20)21/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWWXJKCMHCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)


![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3837542.png)

